6-pyridin-3-yl-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one
Overview
Description
6-pyridin-3-yl-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one, also known as PTDM, is a heterocyclic compound that has been the subject of extensive scientific research due to its potential applications in the pharmaceutical industry. This compound has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
Heterocyclic Synthesis and Biological Activity
A variety of heterocyclic compounds have been synthesized using 6-pyridin-3-yl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one as a key building block, leading to derivatives with expected biological activities. These compounds, including pyrano[2,3-d]pyrimidine, chromeno[2,3-d]pyrimidine, and pyrido[3',2':5,6]pyrano[2,3-b]pyridine derivatives, have been characterized through spectral studies and are anticipated to possess significant biological properties (Elian, Abdelhafiz, & abdelreheim, 2014).
Antimicrobial and Cytotoxic Evaluation
Novel [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones have been synthesized from thioxopyrimidine derivatives, including the 6-pyridin-3-yl variant. These compounds have been evaluated for their antimicrobial activities, showing moderate effectiveness against certain bacterial strains. Additionally, quantum chemistry calculations have been performed to understand their molecular properties further (Gomha et al., 2018).
properties
IUPAC Name |
6-pyridin-3-yl-2-sulfanylidene-1H-pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3OS/c13-8-4-7(11-9(14)12-8)6-2-1-3-10-5-6/h1-5H,(H2,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXRBRUQEKMUNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=O)NC(=S)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-pyridin-3-yl-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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